1,2,3,4-Tetraoxotetralin dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

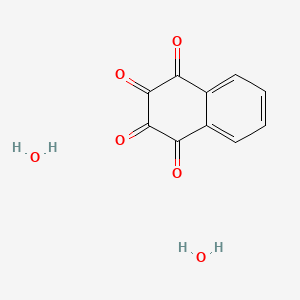

Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalene-1,2,3,4-tetrone;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMCMDIIWIYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610122 | |

| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34333-95-4 | |

| Record name | 1,2,3,4-Tetraoxotetralin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAOXOTETRALIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76UB3UA2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ninhydrin (1,2,3-Indantrione Monohydrate)

A Note on Nomenclature: While the topic requested was "1,2,3,4-Tetraoxotetralin dihydrate," the available scientific literature providing detailed synthetic and characterization data overwhelmingly pertains to Ninhydrin (2,2-dihydroxyindane-1,3-dione), also known as 1,2,3-indantrione monohydrate. PubChem lists "this compound" (CAS 34333-95-4) as naphthalene-1,2,3,4-tetrone dihydrate[1][2]. However, detailed experimental information for this specific compound is scarce. Given the structural similarities and the common use of Ninhydrin in the requested fields of research, this guide will focus on the synthesis and characterization of Ninhydrin as the compound of primary interest.

Introduction

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a versatile organic compound widely utilized in chemical and biological sciences.[3][4] It is a white to light yellow crystalline solid that is soluble in water, ethanol, and acetone.[4] First synthesized in 1910 by Siegfried Ruhemann, its most notable property is its reaction with primary and secondary amines, including amino acids, to produce a deep purple color known as "Ruhemann's purple".[5][6] This reaction forms the basis of its extensive use in the detection and quantification of amino acids in various applications, including biochemistry, forensics for latent fingerprint detection, and in solid-phase peptide synthesis.[4][6][7]

Synthesis of Ninhydrin

Several synthetic routes to Ninhydrin have been reported. A common and effective method involves the oxidation of 1,3-indandione. Another multi-step synthesis starts from the readily available phthalic anhydride.

Experimental Protocol: Synthesis from 1,3-Indandione

This method involves the direct oxidation of 1,3-indandione using an oxidizing agent like selenium dioxide.

Materials:

-

1,3-Indandione

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

Procedure:

-

Dissolve 1,3-indandione in a suitable solvent such as dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux the mixture with stirring. The reaction progress can be monitored by observing the precipitation of black selenium metal.

-

After the reaction is complete, filter the hot solution to remove the selenium precipitate.

-

Allow the filtrate to cool, which will cause the Ninhydrin to crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The crude product can be recrystallized from hot water to yield pure Ninhydrin.

Experimental Protocol: Synthesis from Phthalic Anhydride

This two-step synthesis provides a high-yield route to Ninhydrin.

Step 1: Synthesis of 2-Nitroso-1,3-indandione

-

In a flask, dissolve 1,3-indandione in a mixture of ethanol and a sulfuric acid solution.

-

Cool the mixture in an ice bath to between 15-20°C.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature.

-

Stir the reaction mixture for several hours at room temperature. The formation of a yellow solid indicates the product.

-

Collect the yellow precipitate of 2-nitroso-1,3-indandione by vacuum filtration and wash with cold water.

Step 2: Conversion to Ninhydrin

-

To a beaker containing hydrochloric acid, add the 2-nitroso-1,3-indandione from the previous step.

-

Add an aqueous solution of formaldehyde and stir the mixture at room temperature for several hours.

-

Dilute the reaction mixture with water and filter to separate any solid impurities.

-

Evaporate the filtrate to a smaller volume and allow it to cool.

-

The resulting precipitate is crude Ninhydrin, which can be purified by recrystallization from water.

Characterization of Ninhydrin

The identity and purity of the synthesized Ninhydrin can be confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₄ | [4][8][9] |

| Molar Mass | 178.14 g/mol | [4][8] |

| Appearance | White to light yellow crystalline powder | [4][8] |

| Melting Point | ~250 °C (decomposes) | [4] |

| Solubility | Soluble in water (20 g/L), ethanol, and acetone | [4] |

Spectroscopic Data

| Technique | Key Data |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (from the hydrate), C=O stretching of the ketone groups, and aromatic C-H and C=C stretching. |

| UV-Visible Spectroscopy | The reaction product with amino acids (Ruhemann's purple) exhibits a maximum absorbance at approximately 570 nm.[3] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Ninhydrin. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the chemical structure, showing signals for the aromatic protons and the carbonyl and hydroxyl-bearing carbons. |

Biological and Chemical Reactivity

The primary application of Ninhydrin in biological contexts is its reaction with amino acids. This reaction is a cornerstone of amino acid analysis.

The Ninhydrin Reaction with Amino Acids

The reaction proceeds in several steps:

-

Ninhydrin, an oxidizing agent, causes the oxidative deamination of the amino acid, producing hydrindantin (the reduced form of ninhydrin), ammonia, and carbon dioxide.

-

The released ammonia then reacts with another molecule of Ninhydrin.

-

This is followed by the condensation of the resulting compound with hydrindantin to form the intensely colored diketohydrin, known as Ruhemann's purple.

This reaction is highly sensitive and can be used for the quantitative analysis of amino acids by spectrophotometry.

Visualizations

Synthesis Workflow of Ninhydrin from 1,3-Indandione

Caption: A flowchart illustrating the synthesis of Ninhydrin via the oxidation of 1,3-indandione.

Reaction of Ninhydrin with Primary Amines

Caption: The reaction pathway of Ninhydrin with a primary amino acid to form Ruhemann's purple.

References

- 1. This compound [drugfuture.com]

- 2. Tetraoxotetrahydronaphthalene dihydrate | C10H8O6 | CID 20977854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Ninhydrin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Ninhydrin | C9H6O4 | CID 10236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ninhydrin [webbook.nist.gov]

An In-depth Technical Guide on the Early Studies of Naphthalene-1,2,3,4-tetrone Dihydrate (Oxolin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,2,3,4-tetrone dihydrate, also known by its trivial name "Oxolin," is a polycyclic aromatic compound that has garnered interest for its chemical properties and biological activity. Early investigations into this molecule laid the groundwork for understanding its synthesis, reactivity, and potential applications. This technical guide provides a comprehensive overview of the foundational studies on naphthalene-1,2,3,4-tetrone dihydrate, with a focus on its synthesis, characterization, and initial experimental findings.

Chemical and Physical Properties

Naphthalene-1,2,3,4-tetrone, in its anhydrous form, is a member of the tetralin class of compounds where oxo groups replace the hydrogens at positions 1, 2, 3, and 4. The dihydrate form is the subject of early studies, particularly in the context of its use as an active ingredient.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₄O₄·2H₂O | [2] |

| Molecular Weight | 224.17 g/mol | [2] |

| Appearance | Odorless crystalline substance, white or with a creamy or pinkish tinge | [1] |

| Solubility | Freely soluble in water | [1] |

| Synonyms | Oxolin, Oksolin, 1,2,3,4-tetraoxotetralin, 1,2,3,4-Tetraoxo-1,2,3,4-tetrahydronaphthalene dihydrate | [1][2] |

Early Synthesis and Experimental Protocols

A general pathway for the synthesis of tetralone derivatives, which are precursors to more complex structures, is outlined below.

Caption: General Friedel-Crafts approach to tetralone synthesis.

While the specific, detailed protocol for the first synthesis of naphthalene-1,2,3,4-tetrone dihydrate from readily available starting materials remains elusive in the searched literature, the general principles of aromatic chemistry suggest that it likely involved the oxidation of a suitable naphthalene derivative.

Antiviral Studies

A significant aspect of the early research on naphthalene-1,2,3,4-tetrone dihydrate was its investigation as an antiviral agent. Marketed in Russia as "Oxolin ointment," it was used for the prophylaxis of influenza and to treat symptoms of the common cold. The proposed mechanism of action involves the inhibition of the virus's ability to bind to the cell membrane, thereby preventing its entry into the host cell.[1]

Studies on the application of Oxolin in agricultural contexts, such as improving potato seed material by eliminating viral infections in vitro, have also been conducted. These studies explored the optimal concentrations of Oxolin in culture media to maximize the yield of virus-free plants.[1]

Caption: Proposed mechanism of antiviral action of Oxolin.

Quantitative Data from Antiviral Studies on Potato Plants

The following table summarizes the quantitative data from a study on the effect of different concentrations of Oxolin on the yield of uninfected potato plants.

| Potato Variety | Oxolin Concentration (mg/L) | Yield of Uninfected Plants (Number) | Source |

| Liga | 20 | 40.7 | [1] |

| Hussar | 20 | 37.7 | [1] |

| Real | 20 | 37.3 | [1] |

| Aurora | 30 | 40.0 | [1] |

| Real | 30 | 37.3 | [1] |

| Sirenevy tuman | 30 | 34.7 | [1] |

These findings indicate that the optimal concentration of Oxolin for eliminating viral infections in potato plants varies between different varieties.[1]

Experimental Protocol: In Vitro Potato Plant Treatment

The following is a generalized experimental protocol based on the described studies for the use of Oxolin in plant tissue culture to eliminate viruses:

-

Preparation of Culture Medium: A standard Murashige and Skoog (MS) medium is prepared.

-

Addition of Oxolin: Naphthalene-1,2,3,4-tetrone dihydrate (Oxolin) is added to the MS medium at varying concentrations (e.g., 20 mg/L, 30 mg/L, 40 mg/L) during the preparation process. A control medium with no Oxolin is also prepared.

-

Explant Culture: Apical meristems from the desired potato varieties are excised and cultured on the prepared media.

-

Incubation: The cultures are maintained under standard plant tissue culture conditions (e.g., controlled temperature, light, and humidity).

-

Data Collection: The survival rate and the number of regenerated, uninfected micro-plants are recorded for each concentration and potato variety.

-

Analysis: The data is analyzed to determine the optimal concentration of Oxolin for each variety that maximizes the yield of virus-free plants while minimizing phytotoxicity.

Caption: Workflow for in vitro treatment of potato plants with Oxolin.

Conclusion

The early studies of naphthalene-1,2,3,4-tetrone dihydrate, known as Oxolin, primarily focused on its synthesis and its application as a topical antiviral agent. While detailed early synthetic procedures are not widely accessible, the compound's identity and its use in pharmaceutical preparations are documented. The investigation into its antiviral properties, particularly the inhibition of viral binding to host cells, provided a basis for its clinical use. Furthermore, its application in agricultural biotechnology for producing virus-free plant material highlights the broader potential of this molecule. Further research into the historical archives of Russian pharmaceutical and chemical journals may reveal more detailed information about the initial discovery and development of this compound.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. 1,2,3,4-Naphthalenetetrone | C10H4O4 | CID 169137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 1,2,3,4-Tetraoxotetralin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetraoxotetralin dihydrate, also known by its synonym Oxoline, is a compound of interest in the pharmaceutical field, primarily recognized for its antiviral properties. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available data. The information is presented to be a valuable resource for researchers and professionals involved in drug development and scientific investigation.

Physicochemical Properties

The quantitative physicochemical data for this compound and its anhydrous parent compound, 1,2,3,4-naphthalenetetrone, are summarized below. It is important to note that while computed data for the dihydrate is available, specific experimental values for properties such as melting point and solubility are not readily found in the public domain.

Identification and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Oxoline, Oksolin, 1,2,3,4-Naphthalenetetrone dihydrate |

| CAS Number | 34333-95-4 |

| Molecular Formula | C₁₀H₈O₆ |

| Molecular Weight | 224.17 g/mol |

| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |

Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | N/A | Experimental data for the dihydrate is not available. |

| Boiling Point | 394.6 °C at 760 mmHg | Data for the anhydrous parent compound. |

| Flash Point | 175 °C | Data for the anhydrous parent compound. |

| Density | 1.538 g/cm³ | Data for the anhydrous parent compound. |

| Vapor Pressure | 1.95E-06 mmHg at 25°C | Data for the anhydrous parent compound. |

| Solubility | N/A | Experimental data for the dihydrate in various solvents is not readily available. |

| Stability | Susceptible to degradation by heat, humidity, and light. | Pharmaceutical formulations require protection from these elements to ensure long-term stability. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the literature. However, standard methodologies for compounds of this nature can be applied.

Determination of Melting Point

The melting point of a purified sample of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO, etc.) can be determined using the equilibrium solubility method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Analysis

The stability of this compound can be assessed under various conditions (e.g., temperature, humidity, light) according to ICH guidelines.

Methodology:

-

Samples of the compound are stored in controlled environment chambers under specified conditions of temperature and humidity. For photostability testing, samples are exposed to a defined light source.

-

At predetermined time intervals, aliquots of the samples are withdrawn.

-

The samples are analyzed for the appearance of degradation products and any change in the concentration of the active substance using a stability-indicating HPLC method.

-

Physical properties, such as appearance and moisture content, are also monitored.

Biological Activity and Mechanism of Action

This compound, as the active ingredient in Oxolinic ointment, exhibits antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and adenovirus.[1][2] Its primary mechanism of action is the inhibition of viral entry into host cells.[1]

General Mechanism of Viral Entry Inhibition

The compound is believed to interact with the viral envelope or capsid proteins, thereby preventing the initial attachment of the virus to the host cell surface receptors. This blockage of the first step in the viral replication cycle effectively neutralizes the virus and prevents infection.

Caption: General mechanism of viral entry inhibition by this compound.

Inhibition of Specific Viruses

The antiviral activity of this compound extends to several common viruses. The following diagrams illustrate the points of inhibition in the entry pathways of influenza, herpes, and adenoviruses.

Influenza virus entry is initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface.

Caption: Inhibition of influenza virus attachment to host cell receptors.

Herpes simplex virus (HSV) entry involves the interaction of multiple viral glycoproteins (e.g., gC, gD) with host cell surface receptors like heparan sulfate and nectin-1.

Caption: Inhibition of herpes simplex virus attachment to host cell receptors.

Adenovirus entry is mediated by the binding of its fiber knob protein to the coxsackie-adenovirus receptor (CAR) on the host cell surface.

Caption: Inhibition of adenovirus attachment to the CAR receptor on host cells.

Conclusion

This compound is a compound with established antiviral activity, functioning as a viral entry inhibitor. While comprehensive experimental data on some of its physicochemical properties remain elusive, this guide consolidates the available information to provide a foundational understanding for research and development purposes. The outlined experimental protocols offer a starting point for the further characterization of this molecule. The visualization of its mechanism of action against key viruses provides a clear conceptual framework for its antiviral function. Further investigation is warranted to fully elucidate the experimental physicochemical profile of this compound and to explore its full therapeutic potential.

References

An In-depth Technical Guide to 1,2,3,4-Tetraoxotetralin Dihydrate (Oxoline)

Executive Summary

This technical guide provides a comprehensive overview of 1,2,3,4-Tetraoxotetralin dihydrate, a compound with a notable history in antiviral research and application. Also known by its synonym Oxoline, this molecule was first developed in the Soviet Union and has been used as a topical antiviral agent. This document collates the available scientific information regarding its discovery, historical context, physicochemical properties, synthesis, and proposed mechanism of action. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the history and properties of antiviral compounds.

Introduction and Historical Context

This compound, widely known as Oxoline (Оксолин), is a synthetic compound with a history rooted in Soviet-era antiviral research.

Discovery and Development

The development of Oxoline was a result of the pioneering work in antiviral chemotherapy led by Grigory Nikolaevich Pershin.[1] Research into the compound's properties was conducted throughout the 1970s at the All-Union Scientific Research Institute of Influenza in the USSR.[2] In 1970, Oxoline and its ointment formulation were officially registered as medicinal products in the Russian Soviet Federative Socialist Republic (RSFSR), with the registration numbers 70/728/1 and 70/728/2.[2]

Early studies in 1969 at the Lviv Research Institute of Epidemiology and Microbiology, as well as by the Central Sanitary and Epidemiological Station of the USSR Ministry of Health, indicated that Oxoline possessed prophylactic efficacy against influenza and other viral infections.[2] These findings led to its widespread use as a topical nasal ointment for the prevention of respiratory viral illnesses.

Physicochemical Properties

This compound is a white to creamy-white crystalline powder.[2] It is known to be readily soluble in water; however, its aqueous solutions are unstable and are prone to darkening in alkaline conditions.[2] The dihydrate form is the preferred state for its use in pharmaceutical preparations.[2]

While specific quantitative data for the dihydrate is not consistently available across common chemical databases, the properties of the closely related anhydrous form (naphthalene-1,2,3,4-tetrone) and the parent compound (naphthalene) are provided below for reference.

| Property | Value (Anhydrous Form) | Value (Dihydrate Form) | Reference |

| Molecular Formula | C₁₀H₄O₄ | C₁₀H₄O₄·2H₂O | [3] |

| Molecular Weight | 188.14 g/mol | 224.17 g/mol | [3] |

| CAS Number | 30266-58-1 | 34333-95-4 | [3][4] |

| Appearance | - | White to creamy-white crystalline powder | [2] |

| Solubility in Water | - | Readily soluble | [2] |

| Boiling Point | 394.6 °C at 760 mmHg | Not Available | [4] |

| Density | 1.538 g/cm³ | Not Available | [4] |

| Flash Point | 175 °C | Not Available | [4] |

Synthesis and Experimental Protocols

A plausible synthetic pathway involves the oxidation of a tetrahydronaphthalene precursor. The general workflow for such a chemical synthesis is outlined below.

General Experimental Protocol for Oxidation of 1,2,3,4-Tetrahydronaphthalene (Illustrative)

Disclaimer: This is an illustrative protocol based on general organic chemistry principles and not from a verified specific synthesis of Oxoline.

-

Dissolution: Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent system, such as a mixture of an organic solvent and water, to facilitate the reaction with the oxidizing agent.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution. The reaction is typically carried out under controlled temperature conditions. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.

-

Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then neutralized with a suitable acid.

-

Isolation of Anhydrous Product: The aqueous solution is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude anhydrous product, naphthalene-1,2,3,4-tetrone.

-

Hydration: The anhydrous product is then recrystallized from water to form the dihydrate.

-

Purification: The resulting crystals of this compound are collected by filtration, washed with cold water, and dried.

Mechanism of Action and Biological Activity

The primary application of this compound has been as a topical antiviral agent.

Proposed Antiviral Mechanism

It is proposed that Oxoline exerts a direct virucidal effect on viruses, particularly the influenza virus, upon contact.[6] The mechanism is thought to involve the inactivation of the virus, thereby preventing its ability to infect host cells. Additionally, it is suggested that the compound can inhibit viral replication within the host cells.[6] The broad antiviral activity is reported to include activity against Herpes simplex, adenoviruses, and the viruses responsible for infectious warts and molluscum contagiosum.[6]

It is important to note that while Oxoline has a long history of use, its efficacy has not been substantiated by modern, large-scale, randomized controlled trials.

The proposed interaction of Oxoline with a virus particle can be visualized as a direct action on the virus, preventing its entry into host cells.

Applications and Usage

The primary application of this compound has been in the form of a topical ointment.

-

Prophylaxis of Viral Infections: A 0.25% nasal ointment has been widely used for the prevention of influenza and other acute respiratory viral infections.[2]

-

Treatment of Viral Dermatoses: A 3% ointment has been used for the treatment of various skin conditions caused by viruses, such as warts and molluscum contagiosum.[2]

-

Ophthalmic Applications: It has also been used in the treatment of viral eye infections like adenoviral keratoconjunctivitis.

Conclusion

This compound, or Oxoline, represents a significant chapter in the history of antiviral drug development, particularly within the Soviet Union. Its long-standing use as a topical prophylactic and therapeutic agent for a variety of viral infections highlights the early efforts in the field of antiviral chemotherapy. While its clinical efficacy awaits validation by contemporary research standards, its history and proposed mechanism of action provide valuable insights for researchers and professionals in the ongoing search for novel antiviral agents. Further investigation into its synthesis and biological activity could yet reveal new applications for this historical compound.

References

- 1. rusclinic.ru [rusclinic.ru]

- 2. Оксолин — Википедия [ru.wikipedia.org]

- 3. Cas 34333-95-4,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]

- 4. Cas 30266-58-1,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]

- 5. Химиотерапия вирусных инфекций: Авторы : Г.Н. Першин и Н.С. Богданова - Grigoriĭ Nikolaevich Pershin - Google Книги [books.google.bg]

- 6. Оксолин - Wikiwand [wikiwand.com]

A Technical Guide to the Spectroscopic Analysis of 1,2,3,4-Tetraoxotetralin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2,3,4-Tetraoxotetralin dihydrate, a derivative of tetralin, presents a unique structure for spectroscopic investigation due to its combination of an aromatic ring, multiple ketone functionalities, and water of hydration.[1][2] This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound in the public domain, this paper establishes a theoretical framework based on the known chemical structure and data from analogous compounds. Detailed hypothetical experimental protocols are provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

This compound is a hydrated form of naphthalene-1,2,3,4-tetrone.[1][2] The presence of four ketone groups on the saturated portion of the tetralin ring system, adjacent to the aromatic ring, dictates its chemical and spectroscopic behavior. The dihydrate nature indicates the presence of two water molecules associated with each molecule of the tetraoxotetralin.

Molecular Formula: C₁₀H₄O₄·2H₂O

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

A general workflow for the comprehensive spectroscopic analysis of this compound is outlined below. This multi-technique approach ensures a thorough characterization of the molecule's structure and purity.

Caption: A typical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| Water-H (from dihydrate) | Variable (broad singlet, depends on solvent and concentration) | Singlet |

The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the adjacent ketone groups. The protons of the water molecules of hydration will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, temperature, and concentration.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Carbonyl-C (C=O) | 180 - 200 |

| Aromatic-C | 120 - 150 |

The four carbonyl carbons are expected to resonate at very low field (downfield) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons will appear in their characteristic region. Due to the symmetry of the substituted ring, fewer than six aromatic signals may be observed.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). The choice of solvent is critical to avoid exchange of the hydrate protons with solvent protons.

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (water of hydration) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (ketone) | 1680 - 1750 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

The IR spectrum is expected to be dominated by a very strong and broad absorption band in the high-frequency region, characteristic of the O-H stretching vibrations of the water molecules.[3] A strong, sharp peak in the carbonyl region will be indicative of the four C=O groups. The presence of multiple, closely spaced carbonyl absorptions may occur due to vibrational coupling. Aromatic C-H and C=C stretching bands will also be present.

Experimental Protocol (Hypothetical)

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Expected Absorption Maxima (λmax):

| Electronic Transition | Expected λmax (nm) |

| π → π* (aromatic system) | 240 - 280 |

| n → π* (carbonyl groups) | 300 - 350 |

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions of the carbonyl groups.[4] The conjugation of the carbonyl groups with the aromatic ring will likely cause a bathochromic (red) shift of these absorptions compared to non-conjugated systems.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 800 nm.

-

-

Data Processing: The instrument's software will plot absorbance versus wavelength. The wavelength of maximum absorbance (λmax) should be identified.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z |

| [M+H]⁺ (Molecular ion + proton) | 225.04 (for C₁₀H₈O₆ + H) |

| [M-H₂O+H]⁺ (Loss of one water molecule) | 207.03 |

| [M-2H₂O+H]⁺ (Loss of two water molecules) | 189.02 (for C₁₀H₄O₄ + H) |

In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For the dihydrate, this would correspond to the mass of C₁₀H₄O₄ plus two water molecules. It is also common for hydrated compounds to lose water molecules in the mass spectrometer, leading to peaks corresponding to the loss of one or both water molecules. The anhydrous molecule (C₁₀H₄O₄) has a molecular weight of 188.14 g/mol .[2]

Experimental Protocol (Hypothetical)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in positive ion mode.

-

The mass range should be set to scan from approximately m/z 50 to 500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic analysis of this compound, while not extensively documented, can be approached systematically using a combination of NMR, IR, UV-Vis, and Mass Spectrometry. The expected spectral data, derived from its chemical structure, provide a solid foundation for its characterization. The hypothetical experimental protocols outlined in this guide offer a practical starting point for researchers investigating this and related compounds. The synergistic use of these techniques will enable unambiguous structural elucidation and purity assessment, which are critical for its potential applications in research and development.

References

An In-depth Technical Guide on the Chemical Properties of CAS Number 34333-95-4

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted under appropriate safety protocols. The information contained herein is based on publicly available data, and while efforts have been made to ensure accuracy, it is not exhaustive.

Executive Summary

This technical guide provides a detailed overview of the chemical properties of the compound associated with CAS number 34333-95-4. Following a thorough review of chemical databases and scientific literature, this CAS number has been definitively identified as Naphthalene-1,2,3,4-tetraone dihydrate . This document outlines its chemical and physical properties, available (though limited) experimental context, and potential, though not extensively documented, biological significance. All quantitative data has been summarized in tabular format for clarity, and conceptual workflows are visualized using Graphviz diagrams. It is important to note that detailed experimental protocols and specific biological signaling pathways for this compound are not well-documented in publicly accessible literature.

Chemical Identification and Physical Properties

Naphthalene-1,2,3,4-tetraone dihydrate is a polycyclic aromatic ketone. The presence of two water molecules in its hydrated form can influence its physical and chemical characteristics, such as stability and solubility.[1]

Table 1: Chemical Identifiers for CAS 34333-95-4

| Identifier | Value |

| CAS Number | 34333-95-4 |

| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate |

| Synonyms | 1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE, Oxoline, Naphthalin-1,2,3,4-tetraon,Dihydrat[1] |

| Molecular Formula | C₁₀H₈O₆ (dihydrate); C₁₀H₄O₄ (anhydrous)[2][3] |

| Molecular Weight | 224.17 g/mol [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |

| InChI Key | NKRMZXUUEFKLGL-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties of Naphthalene-1,2,3,4-tetraone dihydrate

| Property | Value | Source |

| Appearance | White to slightly yellow-orange crystalline powder | [1] |

| Purity | ≥95% - ≥98% (as commercially available) | [2][4] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Experimental Protocols and Synthesis

Caption: Conceptual synthesis pathway for a tetrasubstituted naphthalene core.

Biological Activity and Potential Signaling Pathways

The biological activity of Naphthalene-1,2,3,4-tetraone dihydrate is not extensively documented. The synonym "Oxoline" is associated with some historical use as an antiviral agent, though the mechanism is not well-defined. The anhydrous parent compound, Naphthalene-1,2,3,4-tetrone, is noted as a "geroprotector" in the PubChem database, suggesting a role in aging-related processes.[6]

Naphthoquinone derivatives, a class to which this compound belongs, are known to exert biological effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and interference with cellular redox systems.[7] While no specific signaling pathway has been elucidated for CAS 34333-95-4, a generalized potential mechanism of action for naphthoquinones is their interaction with proteins like Keap1, which is a key regulator of the cellular antioxidant response.[8]

Caption: Postulated signaling pathway for naphthoquinones via Keap1-Nrf2.

This diagram illustrates a potential mechanism of action based on the activity of related naphthoquinone compounds and should be considered hypothetical for Naphthalene-1,2,3,4-tetraone dihydrate pending specific research.

Applications in Research and Development

Given its structure, Naphthalene-1,2,3,4-tetraone dihydrate is primarily of interest as:

-

A building block in organic synthesis for creating more complex molecules.[1]

-

A potential precursor for pharmaceuticals and agrochemicals .[1]

-

A research tool for studying the biological activities of naphthoquinones , particularly in the context of anticancer and antimicrobial research.[7][8]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for CAS 34333-95-4 was not found in the public domain. Standard laboratory precautions for handling fine chemical powders should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

CAS number 34333-95-4 corresponds to Naphthalene-1,2,3,4-tetraone dihydrate. While its basic chemical identifiers are well-established, there is a notable lack of in-depth, publicly available data regarding its specific physical properties, detailed experimental protocols, and confirmed biological mechanisms of action. Its structural class suggests potential for further investigation in medicinal chemistry and materials science. Researchers are advised to proceed with the understanding that this is a relatively under-characterized compound.

References

- 1. Cas 34333-95-4,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 6. 1,2,3,4-Naphthalenetetrone | C10H4O4 | CID 169137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecular Architecture of 1,2,3,4-Tetraoxotetralin Dihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2,3,4-Tetraoxotetralin dihydrate, a derivative of naphthalene, presents a compelling subject for chemical and pharmaceutical research. This technical guide serves to consolidate the current publicly available information on its molecular structure and properties. Despite its well-defined chemical identity, a comprehensive experimental characterization of its three-dimensional structure and spectroscopic profile remains elusive in published literature. This document outlines the known chemical data and highlights the significant gaps in experimental knowledge, thereby underscoring opportunities for future research in its synthesis, characterization, and potential applications.

Chemical Identity and Molecular Formula

This compound is registered under the CAS number 34333-95-4. Its molecular formula is C₁₀H₄O₄·2H₂O, which corresponds to the hydrated form of naphthalene-1,2,3,4-tetrone.[1] The anhydrous form, 1,2,3,4-naphthalenetetrone, has the molecular formula C₁₀H₄O₄.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate |

| Synonyms | 1,2,3,4-Naphthalenetetrone dihydrate, Oxoline dihydrate |

| CAS Number | 34333-95-4 |

| Molecular Formula | C₁₀H₈O₆ (including water of hydration) |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |

| InChI | InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 |

Molecular Structure: A Call for Experimental Elucidation

A definitive experimental determination of the three-dimensional molecular structure of this compound through techniques such as single-crystal X-ray diffraction is not currently available in the public domain. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any entries for this specific compound.

The absence of crystallographic data means that precise, experimentally determined quantitative information, such as bond lengths, bond angles, and unit cell parameters, cannot be provided at this time. Such data is critical for a deep understanding of the molecule's conformation, intermolecular interactions (including the role of the water molecules in the crystal lattice), and potential polymorphic forms.

Caption: Hypothetical hydrogen bonding in this compound.

Spectroscopic Properties: An Uncharacterized Profile

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be invaluable for elucidating the proton and carbon framework of the molecule. The chemical shifts and coupling constants would confirm the connectivity of the atoms and provide information about the symmetry of the molecule in solution.

-

Infrared Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present, most notably the carbonyl (C=O) groups and the O-H stretches from the water of hydration. The positions and shapes of these bands would offer clues about the strength of the carbonyl bonds and the nature of the hydrogen bonding within the crystal structure.

Synthesis and Experimental Protocols: A Need for Publication

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public domain. While general synthetic routes to related naphthalenetetraone derivatives may exist, a specific and reproducible methodology for this dihydrate, including reaction conditions, purification techniques, and characterization of the final product, is required for further research.

Caption: A generalized, hypothetical workflow for the synthesis of the title compound.

Future Outlook and Research Opportunities

The significant lack of experimental data for this compound presents a clear opportunity for foundational chemical research. The synthesis and full characterization of this compound would be a valuable contribution to the chemical sciences. Key areas for future investigation include:

-

Synthesis and Purification: Development of a robust and scalable synthetic protocol.

-

Crystallography: Growth of single crystals suitable for X-ray diffraction to determine the precise three-dimensional structure.

-

Spectroscopy: Comprehensive NMR and IR analysis to build a complete spectroscopic profile.

-

Computational Modeling: Theoretical studies to complement experimental findings and predict properties.

-

Biological Screening: Investigation of its potential biological activities, given the pharmacological relevance of other quinone-containing compounds.

References

Navigating the Stability and Storage of Naphthalene-1,2,3,4-tetrone Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for naphthalene-1,2,3,4-tetrone dihydrate. Aimed at professionals in research and drug development, this document synthesizes available data to ensure the integrity and proper handling of this compound. While specific quantitative stability data under various conditions remains limited in publicly accessible literature, this guide outlines best practices based on general chemical principles and information available for related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of naphthalene-1,2,3,4-tetrone and its dihydrate form is presented in Table 1. The presence of two water molecules in the dihydrate form can influence its solubility and stability.

Table 1: Chemical and Physical Properties of Naphthalene-1,2,3,4-tetrone and its Dihydrate

| Property | Naphthalene-1,2,3,4-tetrone | Naphthalene-1,2,3,4-tetrone Dihydrate |

| CAS Number | 30266-58-1 | 34333-95-4 |

| Molecular Formula | C₁₀H₄O₄ | C₁₀H₄O₄·2H₂O |

| Molecular Weight | 188.14 g/mol | 224.17 g/mol |

| Appearance | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

Stability Profile and Degradation

Detailed stability studies on naphthalene-1,2,3,4-tetrone dihydrate are not extensively reported. However, based on the chemistry of related polycyclic aromatic hydrocarbons and compounds with multiple ketone groups, several factors can be expected to influence its stability.

Potential Degradation Pathways:

-

Hydrolysis: The presence of multiple carbonyl groups may render the molecule susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Oxidation: As with many organic compounds, oxidation can be a concern, potentially leading to ring-opening or other structural changes.

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation in aromatic compounds.

-

Thermal Decomposition: Elevated temperatures may lead to decomposition.

The anaerobic degradation of related compounds like naphthalene has been studied, proceeding through the formation of 2-naphthoic acid. While the conditions are specific (anaerobic, sulfate-reducing), this suggests that the naphthalene ring system can be a site of metabolic transformation.

Recommended Storage Conditions

Based on supplier recommendations and general best practices for storing sensitive organic compounds, the following storage conditions are advised for naphthalene-1,2,3,4-tetrone dihydrate:

Table 2: Recommended Storage Conditions for Naphthalene-1,2,3,4-tetrone Dihydrate

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation and potential loss of hydrate water. |

| Light | Protect from light | To prevent photodegradation. Use of amber vials or storage in the dark is recommended. |

| Atmosphere | Store in a well-sealed container | To protect from moisture and atmospheric contaminants. |

| Inert Gas | Consider storage under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation, especially for long-term storage. |

| Location | Cool, dry, and well-ventilated area | To ensure general stability and safety. |

Experimental Protocols

General Synthesis Approach for Related Naphthalene Scaffolds

The synthesis of a 1,2,3,4-tetracarbonyl derivatized naphthalene core has been achieved through a cycloaddition reaction. This approach could potentially be adapted for the synthesis of naphthalene-1,2,3,4-tetrone. A generalized workflow is as follows:

Forced Degradation Study Protocol (General)

Forced degradation studies are essential to understand the intrinsic stability of a compound. A general protocol to assess the stability of naphthalene-1,2,3,4-tetrone dihydrate would involve the following steps:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent system.

-

Stress Conditions: Expose the solutions to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

Conclusion

While specific, in-depth stability data for naphthalene-1,2,3,4-tetrone dihydrate is not widely published, this guide provides a framework for its proper storage and handling based on available information and general chemical principles. For critical applications, it is strongly recommended that researchers conduct their own stability studies to determine the compound's behavior under their specific experimental and storage conditions. The development of a validated, stability-indicating analytical method is a crucial first step in this process.

Theoretical Studies on 1,2,3,4-Tetraoxotetralin Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 1,2,3,4-Tetraoxotetralin dihydrate, also known as naphthalen-1,2,3,4-tetrone dihydrate. Due to a notable scarcity of theoretical and computational studies directly addressing this molecule, this document synthesizes the available physicochemical data and proposes a detailed experimental protocol for its synthesis and characterization based on established methods for analogous polycyclic ketones. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this compound, highlighting key data points and outlining a practical approach for its laboratory preparation and analysis. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis and characterization is provided.

Introduction

This compound is a polycyclic ketone that has potential applications as a pharmaceutical intermediate and in broader chemical research.[1] Its structure, featuring a tetracarbonyl system on a tetralin framework, suggests unique electronic properties and reactivity that warrant further investigation. Despite its potential, a thorough review of the existing scientific literature reveals a significant gap in theoretical and computational data for this specific dihydrate. Furthermore, information regarding its involvement in biological signaling pathways is currently unavailable.

This guide collates the known physicochemical properties of both the anhydrous and dihydrated forms of 1,2,3,4-Tetraoxotetralin. In the absence of direct experimental protocols, a plausible and detailed methodology for its synthesis and characterization is presented, drawing from established synthetic strategies for related naphthalenetetrones and general analytical techniques for polycyclic ketones.

Physicochemical Properties

The following tables summarize the available quantitative data for 1,2,3,4-Tetraoxotetralin and its dihydrate form.

Table 1: Properties of 1,2,3,4-Tetraoxotetralin (Anhydrous)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄O₄ | [1] |

| Molecular Weight | 188.14 g/mol | [1] |

| Boiling Point | 394.6 °C at 760 mmHg | [1] |

| Flash Point | 175 °C | [1] |

| Density | 1.538 g/cm³ | [1] |

| Vapor Pressure | 1.95E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.631 | [1] |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₄O₄·2H₂O |

| Molecular Weight | 224.17 g/mol |

| Appearance | White crystalline solid |

Proposed Experimental Protocol

The following is a proposed experimental protocol for the synthesis and characterization of this compound. This protocol is based on analogous synthetic methods for related polycyclic aromatic compounds and standard characterization techniques for ketones.

Synthesis: [2+2+2] Cycloaddition Approach

This proposed synthesis is adapted from a method used to create a 1,2,3,4-tetracarbonyl pattern on a naphthalene core.[2]

Objective: To synthesize 1,2,3,4-Tetraoxotetralin from a suitable aryne precursor and a dienophile.

Materials:

-

Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Cesium fluoride (CsF)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Acetonitrile (anhydrous)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Cycloaddition Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryne precursor and 2 equivalents of dimethyl acetylenedicarboxylate (DMAD) in anhydrous acetonitrile.

-

Add cesium fluoride (CsF) and the palladium catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraester product.

-

Hydrolysis: Dissolve the crude tetraester in a mixture of THF and water.

-

Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the tetracarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Oxidative Decarboxylation (Hypothetical Step): The conversion of the tetracarboxylic acid to the desired 1,2,3,4-Tetraoxotetralin would require a suitable oxidative decarboxylation method. This step needs further experimental investigation.

-

Hydration: The final product, 1,2,3,4-Tetraoxotetralin, can be crystallized from an aqueous solvent mixture to yield the dihydrate form.

Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Melting Point Determination: Determine the melting point of the crystalline product and compare it with any available literature values.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic strong absorption bands for the C=O stretching of the ketone groups (typically in the range of 1650-1750 cm⁻¹) and a broad absorption band for the O-H stretching of the water of hydration (typically in the range of 3200-3500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show signals corresponding to the aromatic protons of the naphthalene ring system and a signal for the water protons.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. The spectrum should show characteristic signals for the carbonyl carbons (typically in the range of 180-220 ppm) and the aromatic carbons.

-

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the compound (C₁₀H₄O₄·2H₂O).

-

Elemental Analysis: Perform elemental analysis to determine the percentage composition of Carbon, Hydrogen, and Oxygen, and to confirm the presence of the two water molecules of hydration.

-

X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography can provide the definitive structure of the molecule, including the arrangement of the water molecules in the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any studies describing the interaction of this compound with any biological signaling pathways. While some naphthalene derivatives have been reported to exhibit biological activities, there is no specific information available for the title compound.[3][4] This represents a significant knowledge gap and a potential area for future research, particularly given its classification as a potential pharmaceutical intermediate.

Conclusion

This compound remains a compound of interest with a notable lack of in-depth theoretical and biological studies. This guide has consolidated the available physicochemical data and presented a detailed, albeit hypothetical, experimental protocol for its synthesis and characterization. The proposed workflow provides a clear and logical path for researchers to produce and verify this compound in a laboratory setting. The absence of information on its biological activity and signaling pathway interactions underscores a significant opportunity for future research. It is hoped that this technical guide will serve as a valuable starting point for scientists and researchers in the fields of chemistry and drug development to further explore the properties and potential applications of this intriguing molecule.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 3. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 1,2,3,4-Tetraoxotetralin Dihydrate (Oxoline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetraoxotetralin dihydrate, commonly known as Oxoline, is a synthetic compound with established antiviral properties. It is the active pharmaceutical ingredient in topical preparations, most notably "Oxolinic Ointment," which has been utilized for the prophylaxis and treatment of viral respiratory infections, particularly influenza. This document provides a summary of its known antiviral activity, mechanism of action, and detailed protocols for in vitro evaluation.

Chemical Information:

| Property | Value |

| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate[1] |

| Synonyms | Oxoline, Dioxotetrahydroxytetrahydronaphthalene, Tetraoxotetrahydronaphthalene dihydrate[1] |

| CAS Number | 34333-95-4[1] |

| Molecular Formula | C₁₀H₈O₆[1] |

| Molecular Weight | 224.17 g/mol |

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of viral entry into host cells. It is believed to act by blocking the binding sites of the virus on the surface of the cell membrane, thereby preventing viral attachment and subsequent replication within the cell.[2][3] This virucidal action has been demonstrated against various viruses, including influenza A and B, Herpes simplex, and adenoviruses.[2][3]

Antiviral Activity

In vitro studies have demonstrated the inhibitory effects of this compound against influenza virus.

| Virus Strain | Cell Line | Concentration | Effect | Reference |

| Influenza Virus | Diploid human embryo lung cells | 10 µg/mL | Complete suppression of viral reproduction. | [3] |

| Influenza A/APR-8 (H1N1) | Not specified (in vitro contact) | 10 µg/mL | Complete suppression of infectious properties of 1 LD₁₀₀ of the virus. | [4] |

| Influenza A/APR-8 (H1N1) | Not specified (in vitro contact) | 100 µg/mL | Complete suppression of infectious properties of 10 LD₁₀₀ of the virus. | [4] |

Experimental Protocols

The following are detailed protocols for evaluating the in vitro antiviral activity of this compound against influenza virus.

Protocol 1: Virus Yield Reduction Assay

This assay determines the concentration of the compound required to reduce the production of infectious virus particles in cell culture.

Materials:

-

This compound

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Cell Culture:

-

Culture MDCK cells in DMEM supplemented with 10% FBS.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend cells in fresh medium and count.

-

Seed 96-well plates with MDCK cells at a density of 2 x 10⁴ cells/well and incubate overnight to form a monolayer.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the stock solution in serum-free DMEM to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

-

Infection and Treatment:

-

Wash the MDCK cell monolayers twice with serum-free DMEM.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM for 1 hour at 37°C.

-

After the adsorption period, remove the virus inoculum and wash the cells twice with serum-free DMEM.

-

Add 100 µL of the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

-

Virus Titration (TCID₅₀ Assay):

-

At the end of the incubation period, collect the supernatants from each well.

-

Perform 10-fold serial dilutions of the supernatants in serum-free DMEM.

-

In a new 96-well plate with fresh MDCK cell monolayers, add 100 µL of each dilution to 8 replicate wells.

-

Incubate for 3-5 days and observe for cytopathic effect (CPE).

-

Calculate the 50% tissue culture infectious dose (TCID₅₀) for each sample using the Reed-Muench method.

-

-

Data Analysis:

-

Determine the percent inhibition of virus yield for each compound concentration compared to the virus control.

-

Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the virus titer by 50%.

-

Protocol 2: Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques, which represent areas of cell death caused by viral replication.

Materials:

-

Same as Protocol 1, with the addition of:

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well cell culture plates

Procedure:

-

Cell Culture:

-

Seed 6-well plates with MDCK cells at a density that will form a confluent monolayer overnight.

-

-

Infection and Treatment:

-

Wash the MDCK cell monolayers twice with serum-free DMEM.

-

Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well for 1 hour at 37°C.

-

During the virus adsorption, prepare the overlay medium containing different concentrations of this compound.

-

After adsorption, remove the virus inoculum.

-

Add 2 mL of the overlay medium with the test compound to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with 4% formaldehyde for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

-

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published data on the specific cellular signaling pathways modulated by this compound. The primary mechanism of action is understood to be extracellular, preventing virus-cell interaction.

Experimental Workflow for Antiviral Screening

Caption: Workflow for in vitro antiviral screening of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols: 1,2,3,4-Tetraoxotetralin Dihydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetraoxotetralin dihydrate, also known as naphthalene-1,2,3,4-tetrone dihydrate, is a versatile building block in organic synthesis. Its highly electrophilic nature, owing to the four carbonyl groups, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinoxaline derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzo[g]quinoxaline-5,10-diones.

Application: Synthesis of Benzo[g]quinoxaline-5,10-diones

A primary application of this compound is in the synthesis of benzo[g]quinoxaline-5,10-diones through a condensation reaction with aromatic diamines. This reaction provides a straightforward route to complex heterocyclic systems that are scaffolds for various functional molecules.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of benzo[g]quinoxaline-5,10-dione.

This condensation reaction is a classical and efficient method for the formation of the quinoxaline ring system. The reaction typically proceeds under mild conditions and can be adapted to produce a variety of substituted benzo[g]quinoxaline-5,10-diones by using different substituted aromatic diamines.

Experimental Protocols

The following protocols are based on established methods for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds and aromatic diamines.

Protocol 1: Synthesis of 6,7-Dimethylbenzo[g]quinoxaline-5,10-dione

This protocol describes the synthesis of a substituted benzo[g]quinoxaline-5,10-dione, which is a useful intermediate for the preparation of more complex molecules, including those with potential applications in cancer therapy.

Materials:

-

This compound

-

4,5-Dimethylbenzene-1,2-diamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

-

To this solution, add a solution of 4,5-dimethylbenzene-1,2-diamine (1.0 eq) in ethanol.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Protocol 2: General Synthesis of Benzo[g]quinoxaline-5,10-dione Derivatives

This general protocol can be adapted for the synthesis of various benzo[g]quinoxaline-5,10-dione derivatives by using different substituted ortho-phenylenediamines.

Materials:

-

This compound

-

Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4-chloro-1,2-phenylenediamine, etc.)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted o-phenylenediamine (1.0 eq) to the suspension.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

-